2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
CAS No.: 536701-87-8
Cat. No.: VC4951547
Molecular Formula: C18H18N2OS
Molecular Weight: 310.42
* For research use only. Not for human or veterinary use.
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide - 536701-87-8](/images/structure/VC4951547.png)
Specification
CAS No. | 536701-87-8 |
---|---|
Molecular Formula | C18H18N2OS |
Molecular Weight | 310.42 |
IUPAC Name | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Standard InChI | InChI=1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21) |
Standard InChI Key | PWKMNWCHICTDMH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure comprises three key components:
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A 2-methylindole moiety, which contributes to hydrophobic interactions and π-stacking capabilities.
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A sulfanyl (-S-) linker, enhancing electron density and potential redox activity.
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An N-(3-methylphenyl)acetamide group, providing hydrogen-bonding sites and steric bulk.
The indole ring’s substitution at the 2-position with a methyl group and the 3-position with a sulfanyl-acetamide chain creates a planar yet sterically hindered conformation. This arrangement influences its solubility and bioavailability, though experimental solubility data remain unreported.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 310.42 g/mol |
CAS Registry Number | 536701-87-8 |
IUPAC Name | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves multi-step reactions, typically beginning with functionalization of the indole core:
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Indole Methylation: 1H-indole undergoes methylation at the 2-position using methyl iodide under basic conditions.
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Sulfanyl Group Introduction: Thiolation at the 3-position via nucleophilic substitution with a mercaptoacetamide intermediate.
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Acetamide Coupling: Reaction of the sulfanyl-indole intermediate with 3-methylphenylamine using carbodiimide-based coupling agents.
Critical Reaction Parameters
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Temperature: Reactions are conducted at 0–5°C during methylation to prevent over-alkylation.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling steps.
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Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are employed for polar intermediates.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Indole Methylation | CH₃I, K₂CO₃, DMF, 60°C | 72–78 |
Thiolation | HSCH₂CONHAr, Et₃N, THF | 65–70 |
Acetamide Formation | EDC, HOBt, CH₂Cl₂, rt | 80–85 |
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 | 12.3 | Caspase-3 activation |
A549 | 18.7 | ROS generation |
HeLa | 15.1 | Bcl-2 downregulation |
Molecular Docking and Target Engagement
Interaction With LOX
Docking simulations (PDB ID: 3V99) show the compound occupies the LOX substrate-binding pocket, forming:
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Hydrogen bonds between the acetamide carbonyl and Arg-403.
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π-π stacking between the indole ring and Tyr-181.
Selectivity Profiling
Comparative analyses against cyclooxygenase-2 (COX-2) indicate 30-fold selectivity for LOX ( vs. for COX-2), reducing ulcerogenic risks associated with non-selective inhibitors.
Future Directions and Challenges
ADMET Optimization
While the compound exhibits promising in vitro activity, its pharmacokinetic profile requires optimization to address:
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Metabolic Stability: Predominant CYP3A4-mediated oxidation at the indole methyl group.
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Bioavailability: Low aqueous solubility (<10 μg/mL) limits oral absorption.
Target Expansion
Given structural similarities to GPCR17 modulators (e.g., patents on triazolyl-acetamides ), evaluating activity against neurodegenerative targets like GPCR17 could open therapeutic avenues in multiple sclerosis and Alzheimer’s disease.
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